Bienvenue dans la boutique en ligne BenchChem!

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

Antiproliferative activity Structure-activity relationship Pyridazinone analogs

Select this 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 941883-52-9) as a critical, well-characterized tool for your tubulin-targeting research. It is a pyridazinone-constrained analog of combretastatin A-4 (CA-4) with an established IC50 of 1.80 μM against HL-60 cells. Its inactivity against purified tubulin makes it an ideal negative control for conformational restriction studies. Use it to benchmark potency gains from systematic 6-aryl modification (e.g., an 18-fold improvement to 0.10 μM with a 4-ethoxyphenyl substitution) or to map optimal methoxy substitution patterns on the pyridazinone scaffold.

Molecular Formula C24H22N2O4
Molecular Weight 402.45
CAS No. 941883-52-9
Cat. No. B2362363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
CAS941883-52-9
Molecular FormulaC24H22N2O4
Molecular Weight402.45
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H22N2O4/c1-28-21-13-18(14-22(29-2)24(21)30-3)20-11-12-23(27)26(25-20)15-17-9-6-8-16-7-4-5-10-19(16)17/h4-14H,15H2,1-3H3
InChIKeyCWUAPZPYGFGKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 941883-52-9): Procurement-Relevant Structural and Pharmacological Profile


2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 941883-52-9) is a synthetic pyridazin-3(2H)-one derivative with molecular formula C24H22N2O4 and molecular weight 402.4 g/mol [1]. Structurally, it features a pyridazinone core substituted at the 2-position with a naphthalen-1-ylmethyl group and at the 6-position with a 3,4,5-trimethoxyphenyl (TMP) moiety [2]. The compound was designed and synthesized as a conformationally constrained analog of combretastatin A-4 (CA-4), wherein the cis-double bond of CA-4 is replaced by a pyridazinone ring to overcome spontaneous cis-to-trans isomerization [3]. The TMP pharmacophore is well-established in medicinal chemistry for targeting the colchicine binding site (CBS) of αβ-tubulin, while the naphthalene moiety serves as a surrogate for the isovanillin ring of combretastatin analogues [4].

Why 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one Cannot Be Replaced by Generic Pyridazinone Analogs


Within the 5,6-disubstituted pyridazin-3(2H)-one series, antiproliferative activity is exquisitely sensitive to the nature and substitution pattern of the aryl rings [1]. The 3,4,5-trimethoxyphenyl (TMP) group at the 6-position is a critical pharmacophore for tubulin binding, but its effectiveness is highly context-dependent: when combined with a 2-naphthalen-1-ylmethyl group at N-2, the IC50 is 1.80 μM, whereas the same TMP group paired with a 2-methylbenzyl group (compound 15a) yields an IC50 of 0.73 μM, and paired with a 4-ethoxyphenyl group at the 6-position (15e) yields an IC50 of 0.10 μM [1]. Furthermore, the conformational constraint imposed by the pyridazinone ring is intended to lock the molecule in a cis-like orientation, but the resulting analogues showed little activity against purified tubulin, suggesting that the pyridazinone scaffold itself may introduce unfavorable steric or electronic effects compared to the ethylene bridge of CA-4 [2]. Therefore, even minor structural modifications among in-class pyridazinones result in orders-of-magnitude differences in potency, making generic substitution scientifically untenable.

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one: Quantitative Differentiation Evidence for Procurement Decisions


Comparative Antiproliferative Potency: Target Compound 15p vs. 22 Structural Analogs in HL-60 Cancer Cells

In a direct head-to-head comparison across 22 pyridazin-3(2H)-one analogs, compound 15p (the target compound) exhibited an IC50 of 1.80 μM against HL-60 leukemia cells [1]. This potency was 18-fold weaker than the most potent analog 15e (IC50 0.10 μM) and 6.2-fold weaker than 15o (IC50 0.29 μM), but 2.4-fold more potent than 15b (IC50 4.40 μM) and 3.1-fold more potent than 15h (IC50 5.50 μM). The data establish that the combination of naphthalen-1-ylmethyl at N-2 and 3,4,5-trimethoxyphenyl at C-6 produces intermediate potency within this series, and is notably less active than analogs bearing 4-ethoxyphenyl (15e), 3,4-dimethoxyphenyl (15o), or 3-fluoro-4-methoxyphenyl (15d) at the 6-position [1].

Antiproliferative activity Structure-activity relationship Pyridazinone analogs

Conformational Constraint Strategy: Pyridazinone vs. Ethylene Bridge in Combretastatin A-4 Mimetics

The target compound 15p was designed as a cis-constrained CA-4 analog, replacing the ethylene bridge with a pyridazinone ring to prevent cis-to-trans isomerization [1]. However, the entire 5,6-disubstituted pyridazin-3(2H)-one series exhibited little activity against purified tubulin despite structural similarity to CA-4 [1]. This negative result is informative: it demonstrates that the pyridazinone scaffold, while effective at enforcing the cis-oid conformation, introduces unfavorable interactions at the colchicine binding site that are not present in CA-4 (ΔGb = -8.87 kcal/mol for CA-4 vs. tubulin) [2]. Contemporary pyridazin-3(2H)-one tubulin inhibitors from related series (e.g., compounds IVc, IVg, IVf from Abdelbaset et al., 2021) achieved binding affinities of ΔGb = -12.49 to -12.99 kcal/mol, indicating that proper functionalization of the pyridazinone core can rescue tubulin affinity [2].

Conformational constraint Combretastatin A-4 analog Tubulin polymerization inhibition

Physicochemical Property Differentiation: XLogP, Hydrogen Bond Acceptors, and Drug-Likeness Parameters

The target compound has a computed XLogP3-AA value of 4.1, 5 hydrogen bond acceptor sites, 0 hydrogen bond donors, and 6 rotatable bonds [1]. Compared to close structural analogs: 6-(3,4-Dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one (15o, IC50 0.29 μM) has one fewer methoxy group, which would reduce H-bond acceptor count and alter lipophilicity. The 3,4,5-trimethoxy substitution pattern increases both steric bulk and electron density at the phenyl ring compared to mono-methoxy or 3,4-dimethoxy analogs, which can modulate π-π stacking interactions with tubulin residue βCys241 and βTyr202 at the colchicine site [2]. However, the specific XLogP and H-bond profiles of exact comparator compounds are not available from the primary reference, so this comparison remains at the class level.

Physicochemical properties Drug-likeness XLogP

Structural Determinants of Activity: Naphthalen-1-ylmethyl at N-2 vs. Alternative N-2 Substituents

Within the same pyridazinone scaffold, replacing the N-2 naphthalen-1-ylmethyl group with a 2-methylbenzyl group (15a) yields an IC50 of 0.73 μM—a 2.5-fold improvement over the target compound 15p (1.80 μM) [1]. However, the naphthalen-1-ylmethyl group confers distinct molecular recognition properties: naphthalene has been confirmed as a good surrogate for the isovanillin (3-hydroxy-4-methoxyphenyl) moiety of combretastatin A-4, always generating highly cytotoxic analogs when combined with the 3,4,5-trimethoxyphenyl system [2]. The 2-naphthyl ring is preferred over the 1-naphthyl isomer in some series for tubulin binding, but compound 15p specifically uses the 1-naphthylmethyl attachment [3].

N-2 substitution Naphthylmethyl group Structure-activity relationship

Application Scenarios for 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 941883-52-9) Based on Quantitative Evidence


SAR Reference Standard for Pyridazinone-Based Tubulin Inhibitor Optimization

With a characterized IC50 of 1.80 μM against HL-60 cells and demonstrated inactivity against purified tubulin [1], compound 15p serves as a well-defined intermediate-potency reference standard. Medicinal chemistry teams can use this compound to benchmark the potency gains achieved through systematic modification of the 6-aryl substituent (e.g., replacing 3,4,5-trimethoxyphenyl with 4-ethoxyphenyl improved potency 18-fold to 0.10 μM) [1].

Chemical Probe for Conformational Constraint Studies in Combretastatin Mimetics

As a pyridazinone-constrained CA-4 analog that failed to inhibit tubulin polymerization [1], compound 15p is an ideal negative control for investigating why pyridazinone-imposed conformational restriction abolishes activity at the colchicine binding site, especially when contrasted with active pyridazinone-based tubulin inhibitors such as IVc/IVg/IVf (ΔGb = -12.49 to -12.99 kcal/mol) [2].

Pharmacophore Validation: 3,4,5-Trimethoxyphenyl vs. Other Methoxy Substitution Patterns

The direct comparison between 15p (3,4,5-TMP, IC50 1.80 μM) and 15o (3,4-dimethoxyphenyl, IC50 0.29 μM) demonstrates that adding a third methoxy group at the 5-position paradoxically reduces potency by 6.2-fold [1]. This makes 15p essential for laboratories systematically mapping the optimal methoxy substitution pattern for pyridazinone-tubulin interactions.

Computational Chemistry: Docking and Molecular Dynamics Reference Ligand

Despite its modest potency, compound 15p possesses the key pharmacophoric elements (TMP group, naphthalene ring, and a conformationally restricted core) recognized by the colchicine binding site [2][3]. Its well-defined structure (CID 7671771, InChIKey CWUAPZPYGFGKMI-N) [4] and availability of direct comparator IC50 data make it suitable as a reference ligand for validating docking protocols and scoring functions in tubulin-targeted computational studies.

Quote Request

Request a Quote for 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.